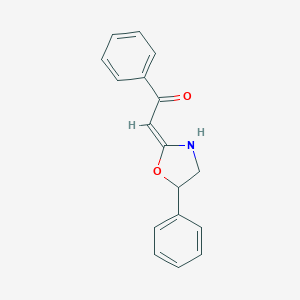
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PID, and its molecular formula is C19H13NO2. PID is a heterocyclic compound that contains both a five-membered oxazolidine ring and an indene ring. It has a molecular weight of 287.31 g/mol and a melting point of 236-238°C.
Mecanismo De Acción
The mechanism of action of PID is not well understood. However, it is believed that the presence of the oxazolidine ring in the molecule enhances its electron-accepting ability, making it suitable for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PID. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PID in lab experiments include its high yield synthesis method, non-toxicity, and potential applications in organic electronics. However, its limitations include the lack of information on its mechanism of action and limited studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on PID. Some of these include:
1. Further studies on the mechanism of action of PID to better understand its electron-accepting ability and potential applications in organic electronics.
2. Investigation of the potential applications of PID in other fields such as catalysis and medicinal chemistry.
3. Synthesis of novel derivatives of PID to improve its performance in organic electronics.
4. Studies on the toxicity of PID and its potential impact on the environment.
Conclusion:
In conclusion, 2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a promising compound that has potential applications in various fields of science. Its efficient synthesis method, non-toxicity, and potential applications in organic electronics make it an attractive compound for further research. However, more studies are needed to better understand its mechanism of action and potential impact on the environment.
Métodos De Síntesis
The synthesis method of PID involves the reaction between 2-phenylindene-1,3-dione and N-phenylglycine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This method is efficient and straightforward, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
PID has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. PID has been used as a building block for the synthesis of novel organic semiconductors, which have shown excellent performance in organic field-effect transistors and organic photovoltaics.
Propiedades
Fórmula molecular |
C18H13NO3 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-(5-phenyl-1,3-oxazolidin-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-16-12-8-4-5-9-13(12)17(21)15(16)18-19-10-14(22-18)11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
Clave InChI |
WZPZAXAXBRIIFB-UHFFFAOYSA-N |
SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
SMILES canónico |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)


![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)

![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)